tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-7-14(8-11-16)6-4-5-9-15-14/h15H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXOOJBRPNJJRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCCN2)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649141 | |
| Record name | tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1031927-14-6 | |
| Record name | tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Core Synthesis of the 1,9-Diazaspiro[5.5]undecane Framework
The synthesis of the spirocyclic 1,9-diazaspiro[5.5]undecane core typically involves the following steps:
-
- Conditions such as temperature, solvent selection (e.g., dichloromethane or acetonitrile), and catalysts (e.g., Lewis acids) are optimized to improve yields and selectivity.
Functionalization to Introduce the Tert-Butyl Carboxylate Group
The addition of the tert-butyl carboxylate group is achieved through Boc protection chemistry:
- Reagents : Tert-butyl chloroformate (Boc-Cl) or di-tert-butyl dicarbonate ((Boc)2O).
- Reaction Conditions :
- The reaction is carried out in an inert atmosphere (e.g., nitrogen) to prevent moisture interference.
- A base such as triethylamine or sodium bicarbonate is used to neutralize the HCl byproduct.
- Solvents : Common solvents include dichloromethane (DCM) or tetrahydrofuran (THF).
- Procedure :
- The diazaspiro compound is dissolved in the solvent, and Boc-Cl is added dropwise at low temperatures (0–5°C).
- The reaction mixture is stirred for several hours at room temperature until completion.
Purification and Isolation
After synthesis, purification steps are essential to isolate tert-butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate:
- Extraction :
- The reaction mixture is quenched with water and extracted into an organic solvent like ethyl acetate.
- Drying :
- The organic layer is dried over anhydrous magnesium sulfate.
- Purification :
- Purification is typically performed using column chromatography with silica gel and an appropriate eluent system (e.g., hexane/ethyl acetate).
- Characterization :
- The compound is characterized using NMR, IR spectroscopy, and mass spectrometry to confirm its structure.
Table: Summary of Key Reagents and Conditions for Synthesis
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Formation of Spiro Core | Piperidine derivative + cyclic ketone | Acidic/basic medium; solvent: DCM |
| Introduction of Tert-Butyl Group | Boc-Cl or (Boc)2O + base | Inert atmosphere; solvent: DCM/THF |
| Purification | Silica gel chromatography | Eluent: Hexane/Ethyl acetate |
| Characterization | NMR, IR, MS | Confirms molecular structure |
Research Findings
Studies have demonstrated that the preparation of this compound can be fine-tuned by varying reaction parameters such as temperature and solvent polarity to maximize yield and purity. Future research may focus on greener synthesis approaches or alternative protecting groups for improved efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: Oxidized derivatives of the spirocyclic structure.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Substituted spirocyclic compounds with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
- Anticancer Activity : Research indicates that tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate serves as a precursor in the synthesis of biologically active molecules with potential anticancer properties. Its ability to modulate cellular signaling pathways can lead to the inhibition of tumor growth by targeting specific enzymes involved in cancer progression .
- Antimicrobial Properties : The compound has been investigated for its efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents .
Pharmacophore Studies
- The compound's structure allows it to act as a pharmacophore in drug design, facilitating interactions with biological macromolecules such as proteins and nucleic acids. This interaction is crucial for the development of drugs aimed at metabolic disorders and infections .
Organic Synthesis
Building Block for Complex Molecules
- This compound is utilized as a versatile building block in organic synthesis. It participates in various chemical reactions, including:
- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, allowing for the introduction of diverse functional groups into its structure .
- Oxidation and Reduction Reactions : It can be oxidized or reduced to yield derivatives that possess varied biological activities, thus expanding its utility in synthesizing complex organic compounds .
Biochemical Research
Enzyme Interaction Studies
- The compound has been shown to interact with key metabolic enzymes, such as acetyl-CoA carboxylase, which is involved in fatty acid metabolism. This interaction suggests potential applications in obesity treatment by modulating lipid synthesis pathways .
Cell Signaling Modulation
- Research indicates that this compound can influence cell signaling pathways related to inflammation and metabolism. Its role in modulating these pathways may contribute to therapeutic strategies for metabolic disorders .
Industrial Applications
Specialty Chemicals Production
- In industrial settings, this compound is employed in producing specialty chemicals and advanced materials due to its unique chemical properties and structural characteristics . Its ability to undergo various chemical transformations makes it valuable for synthesizing high-performance materials.
Mechanism of Action
The mechanism of action of tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, thereby modulating the activity of the target molecule. This can lead to various biological effects, depending on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
tert-Butyl 9-Phenyl-1-azaspiro[5.5]undecane-1-carboxylate Molecular Formula: C₂₁H₂₉NO₂ Key Features: A phenyl group at position 9 replaces one nitrogen atom, reducing the diaza character to a monoaza system. Synthesis: Yield of 32% via flash chromatography; characterized by distinct NMR shifts (δ 7.32–7.14 ppm for aromatic protons) . Applications: Used in spirocyclic alkaloid synthesis but exhibits lower polarity compared to the diaza parent compound .
tert-Butyl 7-Methyl-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate Molecular Formula: C₁₅H₂₅NO₃ Key Features: Incorporates an oxygen atom (oxa substitution) at position 9 and a methyl group at position 7.
Heteroatom-Varied Analogues
tert-Butyl 1-Oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
- Molecular Formula : C₁₃H₂₄N₂O₃
- Key Features : Replaces one nitrogen with oxygen, altering hydrogen-bonding capacity.
- Applications : Explored in CNS drug design due to improved blood-brain barrier permeability .
tert-Butyl 2,9-Diazaspiro[5.5]undecane-9-carboxylate Hydrochloride
- Molecular Formula : C₁₄H₂₆ClN₂O₂
- Key Features : Positional isomerism (2,9-diaza vs. 1,9-diaza) affects steric hindrance and synthetic accessibility.
- Synthesis : Requires HCl for salt formation, complicating purification .
Functionalized Derivatives
tert-Butyl 2-Oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate
- Molecular Formula : C₁₄H₂₄N₂O₃
- Key Features : A ketone group at position 2 introduces polarity and reactivity for further derivatization.
- Applications : Intermediate for METTL3 inhibitors (e.g., compound 35 in ) .
tert-Butyl 9-Oxo-3-azaspiro[5.5]undecane-3-carboxylate Molecular Formula: C₁₄H₂₃NO₃ Key Features: Ketone at position 9 and a single nitrogen (3-aza system). Impact: Reduced basicity compared to diaza analogues, influencing receptor binding .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight | Key Modifications | Yield (%) | Key Applications |
|---|---|---|---|---|---|
| tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate | C₁₄H₂₆N₂O₂ | 254.37 | Parent compound | N/A | Pharmaceutical building block |
| tert-Butyl 9-phenyl-1-azaspiro[5.5]undecane-1-carboxylate | C₂₁H₂₉NO₂ | 327.47 | Phenyl substitution | 32 | Alkaloid synthesis |
| tert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate | C₁₄H₂₄N₂O₃ | 268.35 | Ketone functionalization | 93 | METTL3 inhibitor precursor |
| tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate | C₁₃H₂₄N₂O₃ | 256.34 | Oxa substitution | N/A | CNS drug candidates |
| tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate | C₁₂H₂₂N₂O₂ | 226.32 | Smaller spiro ring (3.5) | N/A | Fragment-based drug discovery |
Key Research Findings
- Synthetic Accessibility : The parent compound (1,9-diaza) is more synthetically tractable than its oxa or ketone derivatives, which require multi-step protocols .
- Biological Relevance : Diazaspiro compounds with ketone groups (e.g., 2-oxo derivatives) show enhanced inhibitory activity against methyltransferases like METTL3 .
- Physicochemical Properties : Oxa-substituted analogues exhibit improved solubility (logP reduction by ~0.5 units) but reduced thermal stability .
Biological Activity
tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate (CAS No. 1031927-14-6) is a synthetic compound recognized for its distinctive spirocyclic structure, which contributes to its stability and reactivity in biochemical contexts. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of obesity, pain, and various disorders related to the immune system and cell signaling.
- Molecular Formula : C14H26N2O2
- Molecular Weight : 254.37 g/mol
- Structure : The compound features a spirocyclic framework that allows for unique interactions with biological targets.
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. It has been shown to modulate cellular signaling pathways and metabolic processes through the following mechanisms:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, such as acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid synthesis. This inhibition contributes to its potential anti-obesity effects by reducing lipid accumulation in cells .
- Receptor Antagonism : It exhibits antagonistic properties against neuropeptide Y (NPY) receptors, which are implicated in appetite regulation and energy homeostasis. This action may help mitigate conditions characterized by excessive food intake .
- Cell Signaling Modulation : The compound influences various signaling proteins, leading to alterations in gene expression and cellular responses, particularly in metabolic and inflammatory pathways .
Biological Activity Data
The following table summarizes key biological activities and pharmacological data associated with this compound:
Case Studies
Several studies have highlighted the therapeutic potential of compounds within the diazaspiro[5.5]undecane class:
- Obesity Treatment : A study evaluated the effects of various diazaspiro compounds on weight management in animal models. The results indicated that those with ACC inhibition capabilities effectively reduced body weight and fat mass .
- Pain Management : Research demonstrated that certain diazaspiro derivatives could alleviate pain by modulating pain signaling pathways, suggesting their utility in developing analgesics for chronic pain conditions .
- Cardiovascular Health : Compounds exhibiting NPY receptor antagonism were linked to improvements in cardiovascular health by regulating blood pressure and reducing stress-induced eating behaviors .
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate?
The compound is typically synthesized via microwave-assisted solid-phase methods using resin-bound bismesylates and primary amines. A critical step involves the use of an α-methyl benzyl carbamate resin linker to enable efficient annulation and cyclization . For example, analogous spirocyclic structures like 3,9-diazaspiro[5.5]undecanes are synthesized by reacting primary amines with mesylate intermediates under controlled microwave conditions.
Q. How is the structural integrity of this compound verified?
Structural characterization relies on techniques such as NMR, LCMS, and HPLC. For instance, related spirocyclic compounds (e.g., tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate) show distinct NMR signals for the spirocyclic core and tert-butyl group, such as δ 1.45 ppm (singlet for tert-butyl) and δ 3.2–4.0 ppm (multiplet for diazaspiro protons) . LCMS (e.g., m/z 450 [M+HO]) and retention time analysis (e.g., 0.90 minutes under SQD-FA05 conditions) further confirm purity and identity .
Q. What are the typical applications of this compound in medicinal chemistry?
The diazaspiro core serves as a bioisostere for piperazine in drug design, enhancing metabolic stability and binding affinity. For example, derivatives like tert-butyl 9-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate are used in PARP inhibitor frameworks to improve pharmacokinetic properties .
Advanced Research Questions
Q. How do experimental conditions influence the yield and purity of this compound?
Microwave irradiation significantly accelerates reaction kinetics compared to conventional heating. For example, microwave-assisted solid-phase synthesis reduces reaction times from hours to minutes while maintaining high yields (>90%) . However, impurities like unreacted mesylates or incomplete cyclization products require careful purification via flash chromatography or recrystallization, as seen in the isolation of tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride (97% purity) .
Q. What analytical challenges arise in distinguishing stereoisomers or salt forms of this compound?
Salt forms (e.g., hydrochloride, trifluoroacetate) and stereoisomers complicate characterization. For example, tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate hemioxalate (CAS 1788054-69-2) requires X-ray crystallography or NMR to differentiate from non-salt analogs . Chiral HPLC with polysaccharide-based columns is recommended for resolving enantiomers in spirocyclic systems .
Q. How can computational methods aid in optimizing the synthesis of diazaspiro derivatives?
Density functional theory (DFT) calculations predict transition states for cyclization steps, guiding solvent and temperature selection. Molecular docking studies also rationalize the bioisosteric replacement of piperazine with diazaspiro cores in drug candidates, as demonstrated in the design of PARP inhibitors with improved solubility .
Critical Analysis of Contradictions
- vs. : emphasizes microwave-assisted synthesis, while highlights challenges in isolating hydrochloride salts. Researchers must balance reaction speed with downstream purification complexity.
- vs. : The bioisosteric application in contrasts with ’s focus on structural analogs, suggesting a need for tailored synthetic strategies depending on the target biological activity.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
